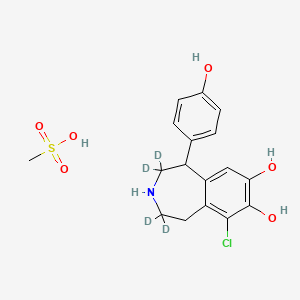

Fenoldopam-d4 Mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

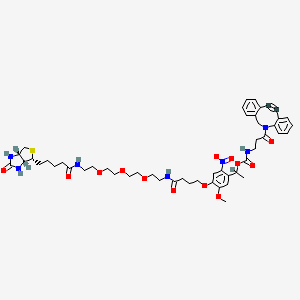

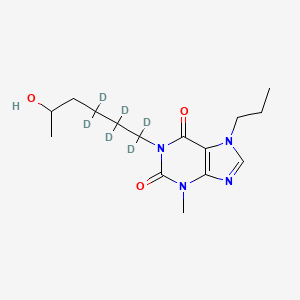

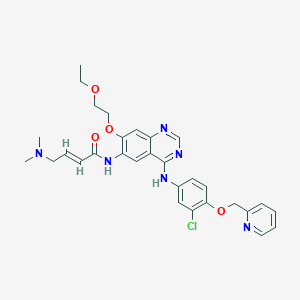

Fenoldopam-d4 Mesylate is a deuterated form of Fenoldopam Mesylate, a benzazepine derivative that acts as a selective dopamine D1 receptor agonist. It is primarily used as an antihypertensive agent for the short-term management of severe hypertension, particularly in emergency situations where rapid but reversible reduction of blood pressure is required .

Métodos De Preparación

The synthesis of Fenoldopam-d4 Mesylate involves the incorporation of deuterium atoms into the Fenoldopam molecule. . Industrial production methods typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.

Análisis De Reacciones Químicas

Fenoldopam-d4 Mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions

Aplicaciones Científicas De Investigación

Fenoldopam-d4 Mesylate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Fenoldopam.

Biology: Employed in studies investigating dopamine receptor signaling pathways.

Medicine: Utilized in clinical research to evaluate its efficacy and safety in managing hypertension and its potential reno-protective effects

Industry: Applied in the development of new antihypertensive drugs and in the study of drug interactions.

Mecanismo De Acción

Fenoldopam-d4 Mesylate exerts its effects by selectively activating dopamine D1 receptors, leading to vasodilation and a subsequent decrease in blood pressure. It binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors. The activation of D1 receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP levels, which results in the relaxation of vascular smooth muscle .

Comparación Con Compuestos Similares

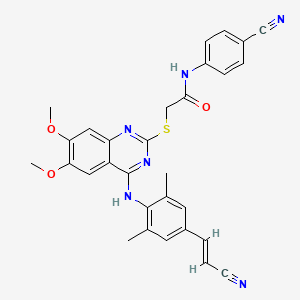

Fenoldopam-d4 Mesylate is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Similar compounds include:

Fenoldopam Mesylate: The non-deuterated form, used for similar therapeutic purposes.

Dopamine: A naturally occurring neurotransmitter with broader receptor activity.

Sodium Nitroprusside: Another antihypertensive agent used in emergency settings but associated with thiocyanate toxicity

This compound stands out due to its selective receptor activity and improved pharmacokinetic properties, making it a valuable tool in both clinical and research settings.

Propiedades

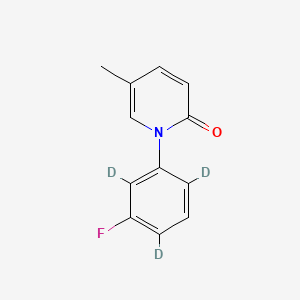

Fórmula molecular |

C17H20ClNO6S |

|---|---|

Peso molecular |

405.9 g/mol |

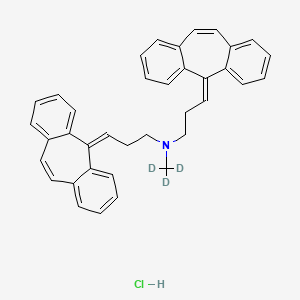

Nombre IUPAC |

9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid |

InChI |

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2; |

Clave InChI |

CVKUMNRCIJMVAR-ZHTTVBFJSA-N |

SMILES isomérico |

[2H]C1(CC2=C(C(=C(C=C2C(C(N1)([2H])[2H])C3=CC=C(C=C3)O)O)O)Cl)[2H].CS(=O)(=O)O |

SMILES canónico |

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)